2-Piperidinoisonicotinaldehyde
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Description
2-Piperidinoisonicotinaldehyde is a chemical compound with the molecular formula C11H14N2O . It contains a total of 28 atoms, including 14 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .
Synthesis Analysis
The synthesis of 2-piperidinones, which are important core substructures in many pharmaceuticals and natural products, has been achieved through an organophotocatalysed [1+2+3] strategy . This strategy enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The 2-Piperidinoisonicotinaldehyde molecule contains a total of 29 bonds. There are 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), 1 tertiary amine (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
2-Piperidinoisonicotinaldehyde has a molecular weight of 190.24 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are 190.110613074 g/mol .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. “2-Piperidinoisonicotinaldehyde” can serve as a key intermediate in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds have shown potential in drug design and the development of new pharmacological agents .
Pharmacological Applications
The piperidine moiety is a common feature in more than twenty classes of drugs. Research indicates that “2-Piperidinoisonicotinaldehyde” could be used to synthesize piperidine derivatives with significant pharmacological activities, including antihypertensive, antiulcer, and antimicrobial properties .
Biological Activity Studies
The biological evaluation of potential drugs containing the piperidine structure is an active area of research. “2-Piperidinoisonicotinaldehyde” may be utilized in the discovery and biological assessment of new compounds, potentially leading to the development of drugs with novel mechanisms of action .
Heterocyclic Chemistry Research
As a heterocyclic compound, “2-Piperidinoisonicotinaldehyde” is valuable for research in heterocyclic chemistry. It can be used to study the properties and reactions of piperidine-based cycles, which are integral to many biologically active compounds and pharmaceuticals .
Development of Synthetic Methodologies
The compound can aid in developing new synthetic methods for piperidine derivatives. This includes exploring various intra- and intermolecular reactions, cyclization, cycloaddition, and multicomponent reactions, which are essential for creating biologically active piperidines .
Educational and Training Purposes
“2-Piperidinoisonicotinaldehyde” can be used in academic settings to train students and researchers in synthesizing and analyzing heterocyclic compounds. It provides a practical example of the synthesis and application of piperidine derivatives in medicinal chemistry .
properties
IUPAC Name |
2-piperidin-1-ylpyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-4-5-12-11(8-10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKPMTVMKNYPIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594594 |
Source
|
Record name | 2-(Piperidin-1-yl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinoisonicotinaldehyde | |
CAS RN |
876316-39-1 |
Source
|
Record name | 2-(Piperidin-1-yl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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